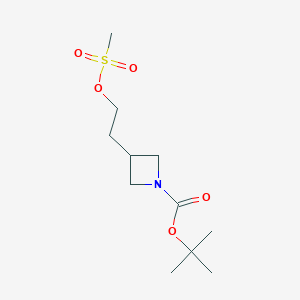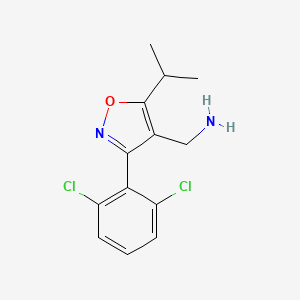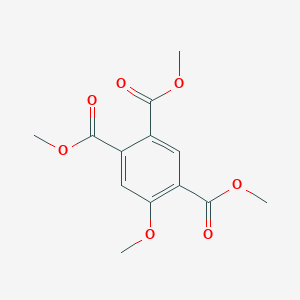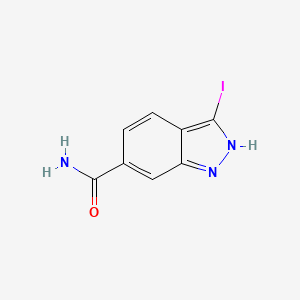
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO5S. It is a white to light yellow powder or crystalline solid. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can yield amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and spirocycles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used as a substrate or inhibitor in enzymatic assays .
Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. It is particularly useful in the development of antiviral and anticancer agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21NO5S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3 |
InChI Key |
JVIDYAXZPMXQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)

![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)


![Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842017.png)



